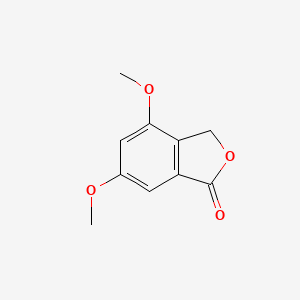

4,6-Dimethoxy-phthalide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,6-Dimethoxy-phthalide is a type of phthalide, a relatively small group of natural compounds found in several plant families and some genera of fungi . It’s known mainly as bioactive constituents of different plant species used traditionally for medicinal purposes in Asia, Europe, and North America . It has been used in the preparation of a new class of efficient ketocoumarin triplet sensitizers .

Synthesis Analysis

The synthesis of 4,6-dimethoxy-phthalide has been achieved through various methods. One such method involves the condensation of 3-ethoxyphthalide with diethylmalonate carbanion followed by decarboxylation and hydrolysis . Another approach involves the reduction of ethyl 3,5-dimethoxy-2-formylbenzoate using sodium borohydride in methanol .Molecular Structure Analysis

The molecular formula of 4,6-Dimethoxy-phthalide is C10H10O4 . Its average mass is 194.184 Da and its mono-isotopic mass is 194.057907 Da .Chemical Reactions Analysis

Phthalides, including 4,6-Dimethoxy-phthalide, have undergone various chemical transformations, including oxidation, reduction, addition, elimination, and cycloaddition reactions . For instance, 4,6-dimethoxy-1H-indole was reacted with chloroacetic acid to produce a compound that was used as a starting material to synthesize pyrazole, isoxazole, and pyrimidine derivatives .Aplicaciones Científicas De Investigación

Genotoxicity and Cell Death

“4,6-Dimethoxy-phthalide” has been found to increase the frequency of chromosomal damage, liver and kidney cell death, and splenic phagocytosis . This suggests that it could be used in research related to genotoxicity and cell death .

Chemotherapeutic Potentiation

This compound is the precursor of three resorcinol lipids that have been described as potential chemotherapeutic agents . It has been found to potentiate the effects of cyclophosphamide, a medication used to treat various types of cancers .

Interaction with Other Drugs

Studies have shown that “4,6-Dimethoxy-phthalide” can interact with other drugs such as cyclophosphamide and cisplatin . This interaction demonstrated a chemopreventive effect and a reduction in the frequency of chromosomal damage .

Synthesis of Biologically Active Natural Products

“4,6-Dimethoxy-phthalide” has been used in the synthesis of biologically active natural products . This includes the development of important molecules due to their fascinating biological activity .

Development of Newer Synthetic Methodologies

This compound has been used in the development of newer synthetic methodologies . These newer approaches are essential for the development of newer and elegant strategies for the synthesis of phthalide-based or similar molecular architecture with broader substrate scope and higher stereoselectivities .

Precursor for the Synthesis of Natural Products and Their Analogs

“4,6-Dimethoxy-phthalide” has been used as a precursor for the synthesis of natural products and their analogs . This highlights its importance in the field of organic synthesis .

Direcciones Futuras

Recent advancements in synthetic methodologies of phthalides, including 4,6-Dimethoxy-phthalide, have led to the development of important biologically active natural products . These newer approaches are essential for the development of newer and elegant strategies for the synthesis of phthalide-based or similar molecular architecture with broader substrate scope and higher stereoselectivities . Furthermore, 4,6-Dimethoxy-phthalide has potential chemotherapeutic application and may be a candidate for developing a new generation of chemotherapeutics .

Mecanismo De Acción

Target of Action

4,6-Dimethoxy-phthalide is a precursor of three resorcinol lipids . These lipids have been described as potential chemotherapeutic agents and are capable of potentiating the effects of cyclophosphamide

Mode of Action

It has been shown to increase the frequency of chromosomal damage, liver and kidney cell death, and splenic phagocytosis . It also potentiates the effects of cyclophosphamide and cisplatin .

Biochemical Pathways

It is known to be genotoxic, indicating that it may interfere with dna replication and repair processes .

Result of Action

4,6-Dimethoxy-phthalide has been shown to increase the frequency of chromosomal damage, liver and kidney cell death, and splenic phagocytosis . It also potentiates the effects of cyclophosphamide and cisplatin . These results suggest that it may have potential as a chemotherapeutic agent.

Propiedades

IUPAC Name |

4,6-dimethoxy-3H-2-benzofuran-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-12-6-3-7-8(5-14-10(7)11)9(4-6)13-2/h3-4H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPMLTZXTKBVKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(COC2=O)C(=C1)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dimethoxy-phthalide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2784576.png)

![5-[(2,6-Dimethylmorpholin-4-yl)-(furan-2-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2784583.png)

![1'-(2-(thiophen-2-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2784587.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2784592.png)

![N-[(4-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2784593.png)